molecular formula C16H10Br4N2O4S B13950964 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530155-74-9

3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13950964
CAS No.: 530155-74-9
M. Wt: 645.9 g/mol
InChI Key: PYBUKDDGOBZKMQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its multiple bromine substitutions and a unique structure that includes a methoxybenzoyl group and a carbamothioylamino linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivatives The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or halogen groups.

Scientific Research Applications

3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bromine atoms and functional groups enable it to form strong interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-hydroxybenzoic acid
  • 3,5-Dibromobenzoic acid
  • 3,5-Dibromo-4-hydroxybenzoic acid

Uniqueness

Compared to these similar compounds, 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its additional methoxybenzoyl and carbamothioylamino groups

Properties

CAS No.

530155-74-9

Molecular Formula

C16H10Br4N2O4S

Molecular Weight

645.9 g/mol

IUPAC Name

3,5-dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H10Br4N2O4S/c1-26-13-9(3-7(18)5-11(13)20)14(23)22-16(27)21-12-8(15(24)25)2-6(17)4-10(12)19/h2-5H,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

PYBUKDDGOBZKMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

Origin of Product

United States

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